Metomidate hydrochloride

Pharmacokinetics Bioavailability Drug Development

Standard sedatives confound cortisol-dependent experimental outcomes. Metomidate hydrochloride is a dual-action imidazole that uniquely combines GABAA-mediated sedation with selective inhibition of adrenal steroidogenic enzymes CYP11B1 (IC50 51 nM) and CYP11B2. This adrenostatic profile prevents anesthesia-induced cortisol spikes in aquatic models-maintaining baseline levels versus a 7-fold increase with MS-222-and enables the radiosynthesis of [¹¹C]metomidate for PET imaging of adrenocortical tumors. - Provides 52% higher oral bioavailability than etomidate (21.3% vs. 14.0% in mice), simplifying oral dosing in preclinical models. - Supplied as a USP reference standard (≥98% purity), neat solid, stored at 2-8°C, with same-day dispatch on stocked quantities. - Available in mg to g scales with certificates of analysis; global shipping under ambient conditions.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 35944-74-2
Cat. No. B129203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetomidate hydrochloride
CAS35944-74-2
Synonyms1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid Methyl Ester Hydrochloride;  1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid Methyl Ester Monohydrochloride;  1-(α-Methylbenzyl)-imidazole-5-carboxylic Acid Methyl Ester Hydrochloride;  NSC 168403
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILES[H+].CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.[Cl-]
InChIInChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H
InChIKeyNZEDTZKNEKPBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metomidate Hydrochloride (CAS 35944-74-2): Sourcing and Differentiation Guide


Metomidate hydrochloride is a non-barbiturate, imidazole-based sedative-hypnotic agent with a dual pharmacological profile: it acts as a positive allosteric modulator of the GABAA receptor to induce sedation [1] and is a potent, selective inhibitor of adrenal steroidogenic enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) . This specific combination of hypnotic and adrenostatic properties distinguishes it from its closest structural analog, etomidate, and from other in-class sedatives. While its clinical use as a general anesthetic is limited and it is not FDA-approved for human use , metomidate hydrochloride is a critical research tool in endocrinology, a specialized veterinary anesthetic for finfish, and a key precursor for PET imaging radiotracers used in the diagnosis of adrenocortical disorders [2].

CYP11B1/CYP11B2 adrenostatic pathway research

GABAA receptor positive modulation assay context

Aquatic sedation without cortisol stress confounding

PET radiotracer precursor for adrenal imaging research

Why Metomidate Hydrochloride Cannot Be Simply Substituted with Etomidate or Other Imidazole Anesthetics


Substituting metomidate hydrochloride with its closest analog, etomidate, or other in-class sedatives will lead to a critical loss of experimental or diagnostic specificity and a different safety profile. Metomidate's functional differentiation is rooted in its significantly higher oral bioavailability compared to etomidate (21.3% vs. 14.0% in mice) [1], its 7.5-fold lower binding affinity for 11β-hydroxylase (IC50: 51 nM vs. 6.8 nM for etomidate) which translates to less potent adrenal suppression , and its superior ability to blunt the cortisol stress response in aquatic species compared to the standard anesthetic tricaine methanesulfonate (MS-222) [2]. Using a generic substitute without these specific quantitative properties would invalidate research protocols, introduce confounding variables in cortisol-sensitive studies, or result in suboptimal imaging results in diagnostic PET applications. The following evidence details these measurable differences.

Oral bioavailability context differs from etomidate
Absolute oral bioavailability metrics may not transfer; dosing protocols in preclinical oral studies require compound-specific validation.
11β-hydroxylase inhibition potency is lower
Using etomidate as a substitute introduces stronger adrenal suppression, a confounding variable in steroidogenesis or stress endocrinology research.
Cortisol stress response blunting differs from MS-222
Standard aquatic anesthetics may not maintain baseline cortisol; substitution can compromise stress-free sedation protocols in fish research.

Quantitative Differentiation: Metomidate Hydrochloride vs. Key Comparators


Superior Oral Bioavailability Compared to Etomidate

In a direct pharmacokinetic comparison in mice, metomidate demonstrated 52% higher absolute oral bioavailability than its close structural analog, etomidate [1]. This difference has implications for route of administration and dosing in preclinical models.

Oral Bioavailability
Head-to-head
21.3% (metomidate) vs. 14.0% (etomidate) — 7.3 pp higher
Supports oral formulation research context
Mouse model, 10 mg/kg oral, UPLC-MS/MS
Pharmacokinetics Bioavailability Drug Development

Less Potent Adrenal Suppression: 7.5x Higher IC50 for 11β-Hydroxylase than Etomidate

Metomidate is a significantly less potent inhibitor of 11β-hydroxylase (CYP11B1) compared to etomidate. Its IC50 for blocking adrenal steroid secretion in vitro is 51 nM, which is 7.5-fold higher (i.e., less potent) than the 6.8 nM IC50 for etomidate . This is consistent with the behavior of the 'soft' analog CPMM, which shows an IC50 of 143 nM compared to 26 nM for etomidate [1].

11β-Hydroxylase IC50
Cross-study comparable
Metomidate IC50 = 51 nM; etomidate IC50 = 6.8 nM (7.5-fold higher)
Supports adrenal-sparing study design
In vitro adrenal steroid secretion assay
Endocrinology Adrenal Steroidogenesis Drug Safety

Enhanced Blunting of Cortisol Stress Response vs. Standard Aquatic Anesthetic MS-222

In a controlled study with Channel Catfish, metomidate hydrochloride completely prevented the cortisol increase induced by a 10-minute confinement stressor, maintaining cortisol at baseline levels [1]. In contrast, fish anesthetized with tricaine methanesulfonate (MS-222) exhibited a cortisol concentration approximately 7-fold higher than baseline, and non-anesthetized controls showed a 22-fold increase [1].

Cortisol Response
Head-to-head
Metomidate: baseline; MS-222: ~7-fold above baseline; control: ~22-fold
Supports stress-free sedation context
Channel catfish, 10-min confinement stressor
Aquatic Toxicology Veterinary Anesthesia Stress Physiology

Rapid Immobilization and Species-Specific Pharmacokinetics in Aquatic Species

Metomidate exhibits species-dependent pharmacokinetics. In turbot, it shows a 2.6x faster plasma clearance (0.26 vs. 0.099 L/h·kg) and a shorter elimination half-life (2.2 h vs. 5.8 h) compared to halibut following IV administration [1]. It also demonstrates complete oral bioavailability (F=100%) in turbot [1]. Immersion induces rapid immobilization within 1 minute [1].

Species PK
Class-level inference
Turbot t½ 2.2 h, Cl 0.26 L/h·kg; Halibut t½ 5.8 h, Cl 0.099 L/h·kg; F(oral) 100% in turbot
Species-dependent dosing context
IV 3 mg/kg, immersion 9 mg/L
Veterinary Pharmacology Aquaculture Pharmacokinetics

In Vivo Confirmation of Reduced Adrenocortical Suppression with CPMM, a Soft Metomidate Analog

In a rat model, continuous infusion of the metomidate analog CPMM resulted in up to 9-fold higher serum corticosterone levels compared to etomidate, indicating significantly less adrenal suppression [1]. In dogs, ACTH-stimulated cortisol levels were 4- to 27-fold higher after CPMM infusion compared to etomidate [2]. This in vivo data strongly supports the in vitro finding of lower 11β-hydroxylase affinity.

In Vivo Adrenal Suppression
Class-level inference
CPMM group corticosterone up to 9-fold higher vs. etomidate (rats); cortisol 4–27-fold higher (dogs)
Supports adrenal-sparing analog development
Rat continuous infusion; dog ACTH stimulation
Anesthesiology Adrenal Function Drug Safety

Comparative Potency and Recovery Profile: CPMM vs. Propofol at GABAA Receptors

The metomidate analog CPMM demonstrates similar potency to propofol at the GABAA receptor (EC50: 3.8 ± 0.4 µM for CPMM vs. 3.9 ± 0.2 µM for propofol) [1]. However, CPMM provides a more rapid and predictable recovery profile after prolonged infusion compared to propofol, lacking the context-sensitive half-time that complicates propofol's use in extended procedures [1].

GABAA EC50 & Recovery
Head-to-head
CPMM EC50 3.8 µM; propofol 3.9 µM; CPMM recovery more predictable after prolonged infusion
Supports sedative recovery profile research
GABAA assay and tadpole model
Pharmacology Anesthesiology GABA Receptor

Metomidate Hydrochloride: Recommended Research and Industrial Use Cases


Preclinical Pharmacokinetic and Bioavailability Studies

For oral formulation development of imidazole-based sedatives, metomidate hydrochloride serves as a superior lead compound to etomidate due to its 52% higher absolute oral bioavailability (21.3% vs. 14.0% in mice) [1]. This advantage simplifies oral dosing in preclinical models and makes it a more promising candidate for oral drug product development.

Stress-Free Sedation and Sampling in Aquatic Toxicology Research

Metomidate hydrochloride is the anesthetic of choice for aquatic studies where a cortisol stress response is a confounding variable. Its ability to maintain baseline cortisol levels during a 10-minute confinement stressor, compared to a 7-fold increase with MS-222 [1], makes it essential for accurate stress physiology assessment, transport studies, and non-invasive procedures in fish.

Development of Next-Generation Anesthetics with Reduced Adrenal Toxicity

Metomidate and its analogs (e.g., CPMM) are critical research tools for designing 'soft' anesthetics. The 7.5-fold higher IC50 for 11β-hydroxylase inhibition (51 nM vs. 6.8 nM for etomidate) [1], validated in vivo by up to 9-fold higher corticosterone levels in CPMM-infused rats [2], establishes this scaffold as a foundation for safer, prolonged-infusion anesthetics.

Synthesis of PET Radiotracers for Adrenal Imaging

Metomidate hydrochloride is a key precursor for the synthesis of [¹¹C]metomidate, a PET radiotracer used to visualize adrenocortical tissue. Its high specificity for CYP11B1 and CYP11B2 enzymes [1] makes it a valuable tool for diagnosing primary aldosteronism and differentiating adrenocortical tumors from non-cortical lesions, where it offers superior tissue characterization compared to standard anatomical imaging [2].

Application
Selection Property
Validation Focus
Oral formulation research for imidazole sedatives
Oral bioavailability context
Bioavailability model validation
Aquatic sedation without cortisol confounding
Cortisol response blunting profile
Stress hormone endpoint validation
Adrenal-sparing anesthetic research
Adrenal suppression potency context
In vivo adrenal function endpoints
PET tracer precursor for adrenal imaging
CYP11B1/B2 specificity
Tissue characterization in imaging studies

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54 linked technical documents
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